
1,2,2-Trimethylcyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Trimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclopropane, characterized by the presence of three methyl groups and a carbonyl chloride functional group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trimethylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products .
化学反应分析
Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1,2,2-trimethylcyclopropane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia, primary and secondary amines, alcohols, and thiols under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Amides, esters, and thioesters.
Reduction: 1,2,2-Trimethylcyclopropane-1-methanol.
Oxidation: Carboxylic acids or ketones.
科学研究应用
1,2,2-Trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 1,2,2-trimethylcyclopropane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
相似化合物的比较
1,1,2-Trimethylcyclopropane: Similar in structure but lacks the carbonyl chloride group.
Cyclopropanecarbonyl chloride: Contains a cyclopropane ring with a carbonyl chloride group but lacks the methyl substitutions.
2,2-Dimethylcyclopropane-1-carbonyl chloride: Similar but with fewer methyl groups.
Uniqueness: 1,2,2-Trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of three methyl groups and a carbonyl chloride functional group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
属性
CAS 编号 |
98431-01-7 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC 名称 |
1,2,2-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3 |
InChI 键 |
PGFVPZWLIHPEIW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(C)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


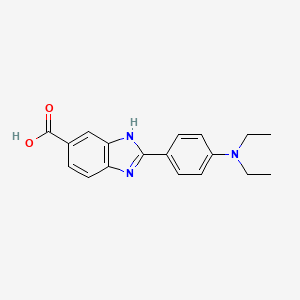
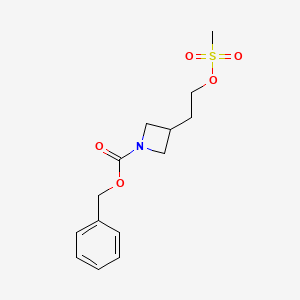
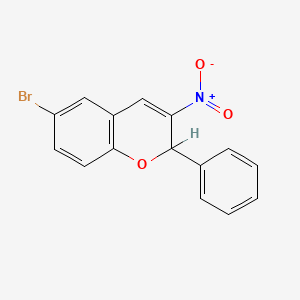

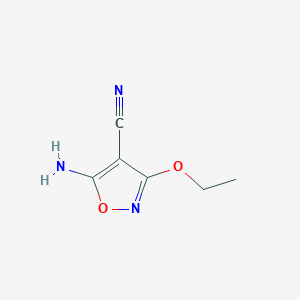
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
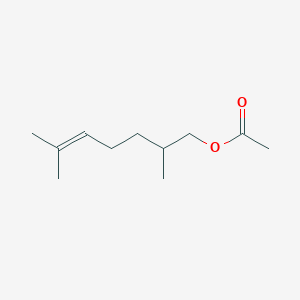
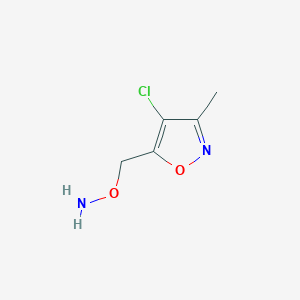
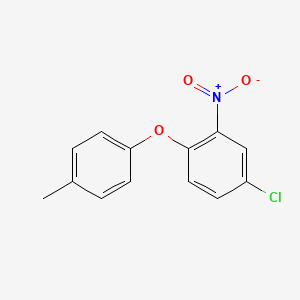
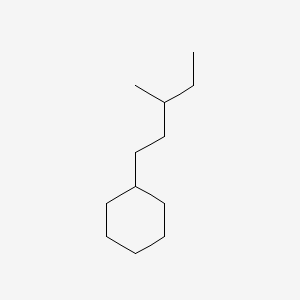
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)
![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
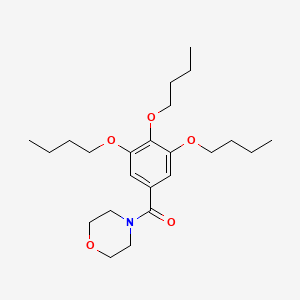
![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
